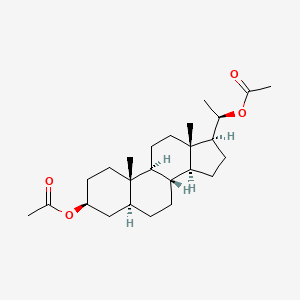

Allopregnane-3beta,20beta-diol diacetate

Description

Allopregnane-3beta,20beta-diol diacetate (C25H40O4) is a pregnane derivative formed by the acetylation of the parent diol, Allopregnane-3beta,20beta-diol. This compound is synthesized via catalytic hydrogenation of precursors like pregn-5-ene-3b,20b-diol or allopregnane-3,20-dione . Key physicochemical properties include:

- Molecular Weight: 404.58 g/mol

- Melting Point: 141–142.5°C

- Optical Rotation: [α]D<sup>20</sup> = +21° (c = 1 in chloroform)

- Solubility: Crystallizes from ethyl acetate/petroleum ether mixtures .

Its structural backbone (5α-pregnane) and acetylated hydroxyl groups at positions 3β and 20β distinguish it from related steroids.

Properties

CAS No. |

6057-94-9 |

|---|---|

Molecular Formula |

C25H40O4 |

Molecular Weight |

404.6 g/mol |

IUPAC Name |

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1-acetyloxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C25H40O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h15,18-23H,6-14H2,1-5H3/t15-,18+,19+,20+,21-,22+,23+,24+,25-/m1/s1 |

InChI Key |

VDZDKQBSTYNFGG-ILKYCFRXSA-N |

Isomeric SMILES |

C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allopregnane-3beta,20beta-diol diacetate is typically achieved through the following steps:

-

- The parent compound, allopregnane-3beta,20beta-diol, is reacted with acetic anhydride.

- A catalyst such as pyridine is added to facilitate the acetylation process.

- The reaction is conducted under mild conditions, often at room temperature, to selectively form the diacetate derivative.

-

- The reaction progress can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

- The crude product is purified via recrystallization using solvents like ethanol or methanol.

- Alternatively, chromatographic techniques such as column chromatography may be employed to ensure high purity.

Industrial Production Methods

For large-scale production, similar synthetic routes are followed with adjustments for efficiency and scalability:

-

- Industrial synthesis utilizes large reactors with precise control over temperature and reaction conditions.

-

- Reaction parameters such as reactant concentrations and catalyst amounts are optimized to maximize yield and minimize side reactions.

-

- Recrystallization remains a key purification step.

- Advanced chromatographic methods may be employed for industrial-grade purity.

Historical Preparation Methods

Older methods of preparing steroidal diacetates involved more labor-intensive processes:

Comparison of Methods

Data Table: Reaction Parameters for Esterification

| Parameter | Value/Condition |

|---|---|

| Reactants | Allopregnane-3beta,20beta-diol + Acetic Anhydride |

| Catalyst | Pyridine |

| Temperature | Room temperature |

| Solvent | Ethanol or Methanol |

| Purification Method | Recrystallization or Chromatography |

Chemical Reactions Analysis

Hydrolytic Reactivity

The diacetate undergoes acid- or base-catalyzed hydrolysis to regenerate the parent diol (C₂₁H₃₆O₂):

Reaction Pathway :

Allopregnane-3β,20β-diol diacetate + H₂O → Allopregnane-3β,20β-diol + 2 Acetic Acid

-

Hydrolysis in acidic conditions (e.g., HCl/EtOH) cleaves the acetyl groups selectively without altering the steroid backbone .

-

Enzymatic hydrolysis (e.g., esterases) may occur in biological systems, as suggested by its isolation from pregnant mare urine metabolites .

Thermal Stability

The diacetate decomposes at temperatures exceeding 200°C, consistent with its melting point (141–142.5°C) .

Further Esterification

The diol can form dibenzoate derivatives (C₃₅H₄₄O₄) under benzoylation conditions, though this reaction is not explicitly documented for the 20β-isomer .

Comparative Reactivity with 20α-Epimer

The 20β configuration influences both physical properties and reactivity:

| Parameter | 20β-Diacetate | 20α-Diacetate |

|---|---|---|

| Melting Point | 141–142.5°C | 164–165°C |

| Optical Rotation | +21° | +0.8° |

The steric environment at C20 likely affects hydrolysis rates and solubility in nonpolar solvents.

Biological Relevance

While the diacetate itself is not directly bioactive, its parent diol is a progesterone metabolite linked to:

Spectroscopic Identification

-

¹H/¹³C NMR : Signals for acetyl groups (δ ~2.0 ppm for CH₃, δ ~170 ppm for carbonyl) and steroid backbone protons (δ 0.5–5.5 ppm) .

-

Mass Spectrometry : Molecular ion peak at m/z 404.58 (M⁺) with fragments at m/z 344 (loss of 2×AcOH) .

Unresolved Research Questions

Scientific Research Applications

Chemical Synthesis

Role as a Precursor

Allopregnane-3beta,20beta-diol diacetate is utilized as a precursor in the synthesis of other steroid derivatives. Its structural modifications allow for the generation of various analogs that can be studied for their biological activities and therapeutic potentials. The synthesis typically involves esterification with acetic anhydride under controlled conditions to yield high-purity products suitable for research and industrial applications .

Biological Research

Steroid Metabolism

Research indicates that this compound plays a significant role in steroid metabolism. It interacts with specific steroid receptors and enzymes, modulating cellular processes and physiological responses. Studies have shown that it may influence neurosteroid activity, impacting mood and cognitive functions.

Neuropharmacological Effects

The compound's ability to modulate steroid receptor activity suggests potential therapeutic applications in treating mood disorders and cognitive impairments. Its interaction with neurosteroid pathways is crucial for understanding its pharmacological effects .

Medical Applications

Hormone Replacement Therapy

this compound is being investigated for its potential use in hormone replacement therapy (HRT). Its structural properties may allow it to effectively mimic natural hormones, providing therapeutic benefits in conditions related to hormonal imbalances.

Treatment of Hormonal Disorders

The compound's modulation of hormonal pathways positions it as a candidate for treating various hormonal disorders. Ongoing research aims to elucidate its efficacy and safety in clinical settings .

Industrial Applications

Steroid-Based Pharmaceuticals

In industrial settings, this compound is used in the production of steroid-based pharmaceuticals. Its role as a reference standard in analytical chemistry further underscores its importance in quality control and research settings .

Case Studies

Several studies have documented the applications and effects of this compound:

- Neurosteroid Activity : A study highlighted the compound's role in modulating GABA receptor activity, suggesting potential therapeutic effects in managing anxiety and depression through neuropharmacological mechanisms .

- Hormonal Regulation : Research indicated that this compound could serve as a substitute standard for determining urinary pregnanediol levels, showcasing its relevance in endocrinology studies .

- Synthesis Innovations : Innovative synthetic routes involving allopregnane derivatives have been explored to enhance yields and purity in pharmaceutical applications. These methods utilize various catalysts and reaction conditions to optimize production processes .

Mechanism of Action

The mechanism of action of allopregnane-3beta,20beta-diol diacetate involves its conversion to active metabolites that interact with specific molecular targets. These targets include steroid receptors and enzymes involved in steroid metabolism. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Pregnane Derivatives with Varied Functional Groups

Key Differences :

Diacetate Esters with Non-Pregnane Backbones

Functional Insights :

Cytotoxicity and Therapeutic Potential

Metabolic and Analytical Profiles

- Ethynodiol diacetate: Quantified via HPLC with <2% variability; used in contraceptive formulations .

- Allopregnane derivatives : Typically analyzed via NMR and crystallography due to complex stereochemistry .

Biological Activity

Allopregnane-3beta,20beta-diol diacetate (APD) is a synthetic derivative of allopregnane-3beta,20beta-diol, a neuroactive steroid that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of the biological activity of APD, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C23H36O4

- Molecular Weight : 372.54 g/mol

- CAS Number : 222287

APD exhibits its biological effects primarily through interactions with steroid hormone receptors and modulation of neurotransmitter systems. The following mechanisms have been identified:

- GABAergic Modulation : APD enhances the activity of GABA receptors, leading to increased inhibitory neurotransmission. This action is significant in the context of anxiety and mood disorders.

- Neuroprotective Effects : Studies have shown that APD can protect neuronal cells from apoptosis induced by oxidative stress, potentially through the upregulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

- Anti-inflammatory Properties : APD has been reported to reduce inflammation in various models, suggesting a role in modulating immune responses .

1. Neuropharmacological Effects

APD's neuropharmacological profile includes anxiolytic and antidepressant-like effects. Research indicates that APD administration leads to significant reductions in anxiety-like behaviors in rodent models, as evidenced by elevated plus maze tests and open field tests .

2. Hormonal Activity

As a progestin, APD influences reproductive hormone levels and has been studied for its potential therapeutic applications in managing conditions like endometriosis and uterine fibroids. Its ability to bind to progesterone receptors suggests it could modulate reproductive health .

3. Anticancer Potential

Recent studies have explored the anticancer properties of APD, particularly in breast cancer cell lines. Findings indicate that APD can inhibit cell proliferation and induce apoptosis in MCF-7 breast cancer cells, likely through the modulation of estrogen receptor signaling pathways .

Table 1: Summary of Key Studies on APD

| Study Reference | Model | Findings | Effects |

|---|---|---|---|

| Wiebe et al., 2001 | MCF-7 Cells | Decreased cell proliferation | Induction of apoptosis through ER modulation |

| MDPI Study, 2024 | Rodent Models | Anxiolytic effects observed | Reduced anxiety-like behavior in elevated plus maze |

| Drug Future Report | Endometriosis Patients | Hormonal regulation | Improvement in symptoms related to hormonal imbalance |

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Methodology : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. For small sample sizes (n <10), employ nonparametric tests (e.g., Kruskal-Wallis) and report 95% confidence intervals .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

- Methodology : Screen acetylating agents (e.g., acetic anhydride vs. acetyl chloride) in anhydrous pyridine. Monitor reaction progress via TLC (Rf comparison to standards). Purify via flash chromatography (silica gel, hexane:EtOAc gradient) and characterize intermediates via FTIR for esterification confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.